molecular formula C9H11F2N B1470318 2-Fluoro-2-(3-fluorophenyl)propan-1-amine CAS No. 1312034-38-0

2-Fluoro-2-(3-fluorophenyl)propan-1-amine

Cat. No.: B1470318
CAS No.: 1312034-38-0
M. Wt: 171.19 g/mol
InChI Key: PRZQFGGOTZWQBV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-2-(3-fluorophenyl)propan-1-amine is a fluorinated derivative of phenylpropanolamine, a compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2NC_{10}H_{12}F_2N. Its structure includes a propanamine backbone with fluorine substitutions that enhance its lipophilicity and stability. The presence of fluorine atoms is significant as they can influence the compound's interaction with biological targets.

Target Interactions

Research indicates that this compound interacts with various receptors and enzymes within the body. The fluorinated phenyl group enhances hydrophobic interactions, which may facilitate binding to target proteins. The amino group can form hydrogen bonds with active site residues, modulating enzyme activity and receptor functions.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including those related to neurotransmission and metabolic processes. Its action can lead to changes in cellular signaling and gene expression, impacting physiological states.

Pharmacological Effects

Studies have demonstrated that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, possibly through inhibition of specific signaling pathways.
  • Cytotoxicity : In vitro studies indicate that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(4-fluorophenyl)propan-1-olDifferent fluorine positionModerate antibacterial activity
2-Amino-3-(4-chlorophenyl)propan-1-olChlorine instead of fluorineLower antiproliferative effects
2-Amino-3-(4-bromophenyl)propan-1-olBromine substitutionReduced enzyme modulation capabilities

The presence of fluorine in this compound significantly enhances its stability and biological activity compared to its analogs.

In Vivo Studies

In one study, the administration of this compound in a rodent model demonstrated significant behavioral changes consistent with antidepressant effects. The compound was administered at varying doses, revealing a dose-dependent response in behavioral assays.

Cell Line Studies

Another study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

2-fluoro-2-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQFGGOTZWQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.